Ethyl 3-(butanoylamino)benzoate

Description

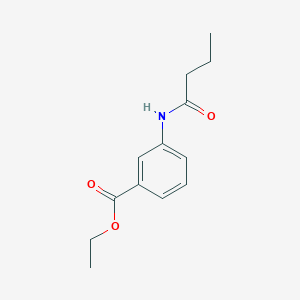

Ethyl 3-(butanoylamino)benzoate (CAS: 94-32-6, molecular formula: C₁₃H₁₉NO₂) is an aromatic ester derivative featuring a benzoate backbone substituted with a butanoylamino group at the meta position. This compound is structurally characterized by an ethyl ester at the carboxyl group and a butanoyl amide moiety on the benzene ring.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl 3-(butanoylamino)benzoate |

InChI |

InChI=1S/C13H17NO3/c1-3-6-12(15)14-11-8-5-7-10(9-11)13(16)17-4-2/h5,7-9H,3-4,6H2,1-2H3,(H,14,15) |

InChI Key |

ISNIFNUDOSDFOY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-(Butylamino)benzoate (CAS: 94-32-6)

- Structure: Features a butylamino group (para to the ester) instead of a butanoylamino group.

- Key Differences: The butylamino group (-NH-C₄H₉) is a primary amine, whereas the butanoylamino group (-NH-CO-C₃H₇) is an amide. The amide group in Ethyl 3-(butanoylamino)benzoate enhances hydrogen bonding and reduces basicity compared to the amine in Ethyl 4-(butylamino)benzoate. This difference may affect solubility in polar solvents and thermal stability .

Ethyl 4-(Dimethylamino)benzoate

- Structure: A dimethylamino group (-N(CH₃)₂) at the para position.

- Key Differences: The dimethylamino group is a strong electron donor, increasing the electron density of the aromatic ring. This enhances reactivity in photopolymerization reactions, as demonstrated in resin cements where it outperforms methacrylate-based amines in degree of conversion (68% vs. 55%) . this compound, with its electron-withdrawing amide group, likely exhibits lower electron density and slower reaction kinetics in similar contexts.

Ethyl 3-Aminobenzoate

Ethyl 3-(But-3-enyloxy)-4-(octyloxy)benzoate (L2)

- Structure : Contains ether linkages (but-3-enyloxy and octyloxy groups) instead of an amide.

- Key Differences: Ether groups lack hydrogen-bonding capacity, resulting in lower melting points and higher hydrophobicity compared to amide-containing analogs. Infrared (IR) data for L2 shows a strong ester C=O stretch at 1715 cm⁻¹, while the amide C=O in this compound would likely appear near 1650–1680 cm⁻¹, distinguishing their functional groups .

Physicochemical Properties

| Compound | Substituent(s) | Key IR Peaks (cm⁻¹) | Reactivity Notes |

|---|---|---|---|

| This compound | 3-(butanoylamino) | ~1650–1680 (amide C=O) | Moderate H-bonding; stable under basic conditions |

| Ethyl 4-(butylamino)benzoate | 4-(butylamino) | ~3300 (N-H stretch) | Basic amine; prone to protonation |

| Ethyl 4-(dimethylamino)benzoate | 4-(dimethylamino) | ~2800 (C-H, CH₃) | High electron density; enhances polymerization |

| L2 | 3-(but-3-enyloxy), 4-(octyloxy) | 1715 (ester C=O), 3076 (C-H, alkene) | Hydrophobic; low crystallinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.